エルトロンボパグオラミン
説明
エルトロボパグオラミンは、血小板数が異常に少ない状態である血小板減少症の治療に主に使用されるトロンボポエチン受容体アゴニストです。慢性免疫性血小板減少症や重症再生不良性貧血の患者に特に効果的です。 エルトロボパグオラミンは骨髄における血小板の産生を刺激することにより、出血やあざのリスクを軽減します .
2. 製法
合成経路と反応条件: エルトロボパグオラミンの合成にはいくつかの重要なステップが含まれます。一般的な方法の1つは、3'-アミノ-2'-ヒドロキシ-ビフェニル-3-カルボン酸とアセト酢酸アルキルエステルのアゾカップリング反応から中間体を形成することです。 この中間体は次に、3,4-ジメチルベンゼンヒドラジンとの縮合環化を受け、エルトロボパグオラミンを生成します .
工業的生産方法: エルトロボパグオラミンの工業的生産は、通常、エルトロボパグを含む反応混合物を塩基で処理し、その後、精製工程を経て最終生成物を得ることを伴います。 このプロセスは、経済的で環境に優しいように設計されており、大規模生産に適しています .
科学的研究の応用
Eltrombopag olamine has a wide range of scientific research applications, particularly in the fields of medicine and biology. It is extensively used in the treatment of thrombocytopenia and severe aplastic anemia. Additionally, it is being studied for its potential use in treating other conditions such as chronic hepatitis C and certain types of cancer .
In chemistry, eltrombopag olamine is used as a model compound for studying thrombopoietin receptor agonists and their mechanisms of action. Its unique chemical structure and properties make it a valuable tool for researchers exploring new therapeutic agents .
作用機序
エルトロボパグオラミンは、トロンボポエチン受容体の膜貫通ドメインと相互作用することにより、その効果を発揮します。この相互作用は、STATおよびJAKタンパク質のリン酸化を刺激し、骨髄における血小板産生の増加につながります。 他のトロンボポエチン受容体アゴニストとは異なり、エルトロボパグオラミンはAKT経路を活性化しません .
類似化合物:
- ロミプロスチム
- アバトロムボパグ
- ルストロンボパグ
比較: エルトロボパグオラミンは、トロンボポエチン受容体の膜貫通ドメインに結合する能力においてユニークです。一方、ロミプロスチムやアバトロムボパグなどの他の類似した化合物は、異なるドメインに結合します。 このユニークな結合メカニズムにより、エルトロボパグオラミンは内因性トロンボポエチンと相乗的に働き、血小板産生を刺激する効力を高めます .
生化学分析
Biochemical Properties
Eltrombopag olamine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily binds to the transmembrane domain of the human thrombopoietin receptor (TPO-R), stimulating the phosphorylation of STAT and JAK proteins . This interaction does not activate the AKT pathway, distinguishing it from other thrombopoietin receptor agonists . Additionally, eltrombopag olamine acts as a powerful iron chelator, mobilizing iron from cellular stores and reducing reactive oxygen species (ROS) levels .
Cellular Effects
Eltrombopag olamine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to decrease labile iron within leukemia cells, which is relevant to its antiproliferative and apoptotic effects in acute myeloid leukemia . Furthermore, eltrombopag olamine enhances insulin secretion in pancreatic cells and reduces intracellular ROS levels, thereby restoring cellular function . It also promotes the proliferation and differentiation of megakaryocytes, leading to increased platelet production .
Molecular Mechanism
At the molecular level, eltrombopag olamine exerts its effects by binding to the thrombopoietin receptor and stimulating the phosphorylation of STAT and JAK proteins . This activation leads to the proliferation and differentiation of megakaryocytes, which are precursor cells for platelets . Eltrombopag olamine also acts as an iron chelator, binding to iron (III) and mobilizing it from cellular stores . This chelation reduces ROS levels and restores cellular function in various cell types .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of eltrombopag olamine have been observed to change over time. The compound is stable and maintains its activity over extended periods. In vitro studies have shown that eltrombopag olamine can sustain its effects on platelet production and iron chelation for several weeks . Long-term studies in vivo have demonstrated that eltrombopag olamine can maintain increased platelet counts and reduced bleeding risks in patients with immune thrombocytopenia .
Dosage Effects in Animal Models
The effects of eltrombopag olamine vary with different dosages in animal models. At lower doses, it effectively increases platelet counts without significant adverse effects . At higher doses, eltrombopag olamine may cause hepatotoxicity, as indicated by elevated serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels . It is crucial to monitor liver function and adjust dosages accordingly to avoid toxic effects .
Metabolic Pathways
Eltrombopag olamine is metabolized predominantly through oxidative pathways involving CYP1A2 and CYP2C8 enzymes . It undergoes further conjugation with glucuronic acid, glutathione, or cysteine, facilitated by UGT1A1 and UGT1A3 enzymes . These metabolic pathways ensure the efficient breakdown and elimination of eltrombopag olamine from the body .
Transport and Distribution
Eltrombopag olamine is transported and distributed within cells and tissues through various mechanisms. It is an orally bioavailable compound with peak absorption occurring 2-6 hours after administration . The compound is highly protein-bound (>99%) and has a volume of distribution that allows it to reach target tissues effectively . Eltrombopag olamine interacts with transporters such as BCRP, which facilitates its movement from the liver into the bile .
Subcellular Localization
The subcellular localization of eltrombopag olamine is influenced by its binding interactions and post-translational modifications. It primarily localizes to the transmembrane domain of the thrombopoietin receptor, where it exerts its effects on platelet production . Additionally, eltrombopag olamine’s iron-chelating properties allow it to interact with intracellular iron stores, reducing ROS levels and restoring cellular function .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of eltrombopag olamine involves several key steps. One common method starts with the azo coupling reaction of 3’-amino-2’-hydroxy-biphenyl-3-carboxylic acid with acetoacetic acid alkyl ester to form an intermediate. This intermediate then undergoes condensation cyclization with 3,4-dimethyl benzene hydrazine to yield eltrombopag olamine .
Industrial Production Methods: Industrial production of eltrombopag olamine typically involves treating a reaction mixture containing eltrombopag with a base, followed by purification processes to obtain the final product. The process is designed to be economical and environmentally friendly, making it suitable for large-scale production .
化学反応の分析
反応の種類: エルトロボパグオラミンは、酸化、還元、および抱合を含むさまざまな化学反応を起こします。in vitro研究では、エルトロボパグオラミンの酸化代謝は主にCYP1A2やCYP2C8などの酵素によって媒介されることが示されています。 さらに、UGT1A1およびUGT1A3を含むグルクロン酸抱合反応は、その代謝において重要な役割を果たします .
一般的な試薬と条件: エルトロボパグオラミンの合成および反応に使用される一般的な試薬には、アセト酢酸アルキルエステル、3,4-ジメチルベンゼンヒドラジン、および精製プロセスに使用されるさまざまな塩基が含まれます。 反応条件は、通常、最適な収率を確保するために、制御された温度とpHレベルで行われます .
主な生成物: エルトロボパグオラミンの反応から生成される主な生成物には、さまざまな中間体と最終的なビセチルアミン塩形態が含まれ、これは医療治療で使用される有効成分です .
4. 科学研究への応用
エルトロボパグオラミンは、特に医学と生物学の分野で、幅広い科学研究への応用があります。それは血小板減少症と重症再生不良性貧血の治療に広く使用されています。 さらに、慢性C型肝炎や特定の種類の癌などの他の病状の治療に潜在的な使用について研究されています .
化学では、エルトロボパグオラミンは、トロンボポエチン受容体アゴニストとその作用機序を研究するためのモデル化合物として使用されます。 そのユニークな化学構造と特性により、研究者は新しい治療薬を探求するための貴重なツールとなっています .
類似化合物との比較
- Romiplostim
- Avatrombopag
- Lusutrombopag
Comparison: Eltrombopag olamine is unique in its ability to bind to the transmembrane domain of the thrombopoietin receptor, whereas other similar compounds like romiplostim and avatrombopag bind to different domains. This unique binding mechanism allows eltrombopag olamine to work synergistically with endogenous thrombopoietin, enhancing its efficacy in stimulating platelet production .
特性
IUPAC Name |
2-aminoethanol;3-[3-[[2-(3,4-dimethylphenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]diazenyl]-2-hydroxyphenyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O4.2C2H7NO/c1-14-10-11-19(12-15(14)2)29-24(31)22(16(3)28-29)27-26-21-9-5-8-20(23(21)30)17-6-4-7-18(13-17)25(32)33;2*3-1-2-4/h4-13,28,30H,1-3H3,(H,32,33);2*4H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJMJHIKGMVJYCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)N=NC3=CC=CC(=C3O)C4=CC(=CC=C4)C(=O)O)C.C(CO)N.C(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N6O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
496775-62-3 | |
Record name | Eltrombopag olamine [USAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0496775623 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3'-{(2Z)-2-[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazino}-2'-hydroxy-3-biphenylcarboxylic acid - 2-aminoethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ELTROMBOPAG OLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U07F515LG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary mechanism of action of Eltrombopag olamine?
A1: Eltrombopag olamine is a thrombopoietin receptor agonist. [, , , ] It binds to the thrombopoietin receptor on the surface of cells in the bone marrow, mimicking the action of the natural hormone thrombopoietin. [, , ] This binding stimulates the production and differentiation of megakaryocytes, the cells responsible for producing platelets. [, , ]
Q2: What are the downstream effects of Eltrombopag olamine binding to the thrombopoietin receptor?
A2: The primary downstream effect of Eltrombopag olamine binding is an increase in platelet production. [, , , ] This leads to an increase in platelet count in the blood, which is beneficial for patients with thrombocytopenia, a condition characterized by low platelet counts. [, , , ]
Q3: What is the molecular formula and weight of Eltrombopag olamine?
A3: Eltrombopag olamine is the bis(monoethanolamine) salt of Eltrombopag. The molecular formula of Eltrombopag olamine is (C2H8NO)2 (C25H20N4O4) . Its molecular weight is 592.65 g/mol.
Q4: Are there any characteristic spectroscopic data available for Eltrombopag olamine?
A4: Studies have reported that Eltrombopag olamine exhibits a maximum absorbance wavelength (λmax) at 423nm in ethanol and at 247 nm in methanol. [, ] These wavelengths can be used for its detection and quantification via UV spectroscopy. [, ]
Q5: What formulation strategies are employed to improve the stability, solubility, or bioavailability of Eltrombopag olamine?
A6: While specific formulation strategies for Eltrombopag olamine are not detailed in the provided abstracts, research highlights that the drug is commercially available in tablet form. [, ] Developing stable formulations is crucial, especially given its instability under certain stress conditions.
Q6: What is known about the pharmacokinetics (ADME) of Eltrombopag olamine?
A6: Specific details on the absorption, distribution, metabolism, and excretion of Eltrombopag olamine are not provided in the abstracts.
Q7: What are the primary clinical applications of Eltrombopag olamine?
A9: Eltrombopag olamine is primarily used to treat thrombocytopenia, a condition characterized by low platelet counts. [, , ] This includes its use in adults and children with chronic immune thrombocytopenic purpura (ITP) who haven't responded well to other treatments. Additionally, it's used to treat severe aplastic anemia, a condition where the bone marrow doesn't produce enough blood cells. Eltrombopag olamine is also being investigated for its potential in treating other conditions, including chronic hepatitis C and various types of cancer. [, , ]
Q8: What analytical methods are commonly used to characterize and quantify Eltrombopag olamine?
A10: UV spectroscopy and RP-HPLC are among the analytical methods employed for the characterization and quantification of Eltrombopag olamine. [, , ] UV spectroscopy capitalizes on the drug's maximum absorbance at specific wavelengths, while RP-HPLC facilitates the separation and quantification of the drug and its impurities. [, , ]
Q9: How is the quality of Eltrombopag olamine controlled during development and manufacturing?
A11: While specific details about the quality control processes for Eltrombopag olamine aren't outlined in the abstracts, research emphasizes the importance of identifying and controlling impurities during manufacturing. These impurities, including Eltrombopag olamine ester, 2-aminophenol analogue of Eltrombopag, 3,3′-(2-amino-3-oxo-3H-phenoxazine-4,6-diyl dibenzoic acid, and 2′-hydroxy[1,1-biphenyl]-3-carboxylic acid, can influence the quality and efficacy of the drug.
Q10: Are there any known cases of resistance to Eltrombopag olamine therapy?
A12: Although the provided research doesn't delve into specific cases of Eltrombopag olamine resistance, it's crucial to acknowledge that treatment resistance can arise with any drug. Further investigation is needed to understand potential resistance mechanisms and their implications for long-term treatment efficacy.
Q11: What are the potential long-term effects of Eltrombopag olamine use?
A13: The long-term effects of Eltrombopag olamine are still under investigation. Continuous monitoring and further research are necessary to fully elucidate the drug's safety profile over extended periods.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。